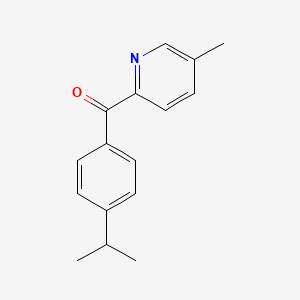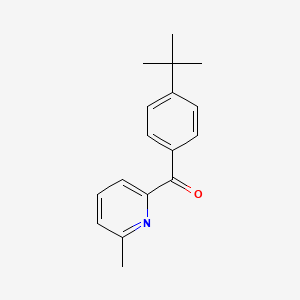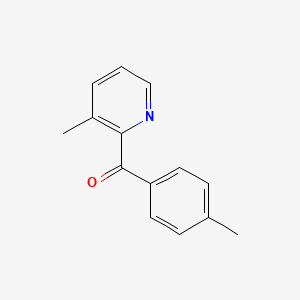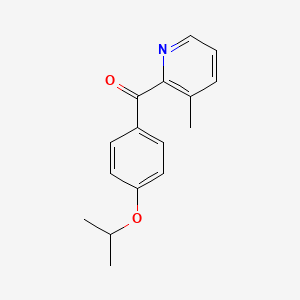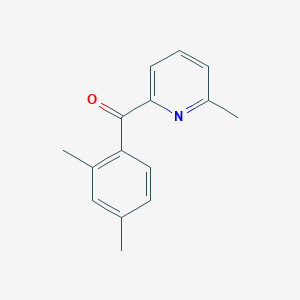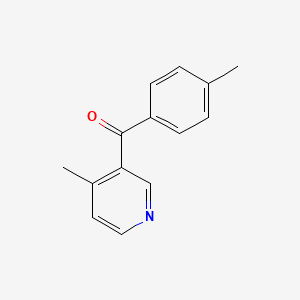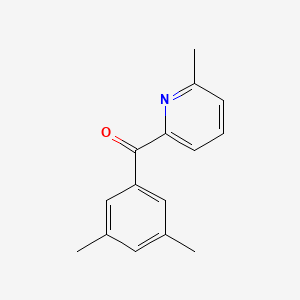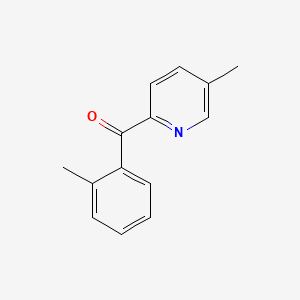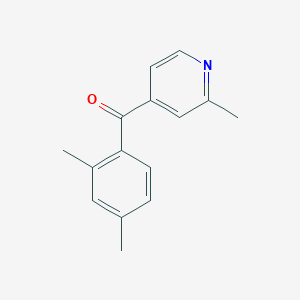
4-(2,4-Dimethylbenzoyl)-2-methylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant, Antitumor, and Antimicrobial Activities : The compound has been studied for its potential in producing pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis techniques were used to create these derivatives, showing promising results against various bacterial strains and cancer cell lines (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Ligand Behavior in Complex Formation : The compound's role in the formation of metal complexes, particularly with rhenium, has been explored. These studies focus on the intramolecular C-C coupling behaviors, which are crucial for understanding complex formation in inorganic chemistry (Arevalo, Riera, & Pérez, 2017).
DNA Binding and Photocleavage Studies : Research has been conducted on mixed polypyridyl ruthenium(II) complexes, including those with 4-(2,4-Dimethylbenzoyl)-2-methylpyridine, to study their binding with DNA. These studies are significant for understanding the interactions of these complexes with biological molecules and their potential applications in biochemistry (Tan & Chao, 2007).
Electroluminescent Properties in Platinum(II) Complexes : The synthesis and structural characterization of mono-cyclometalated Platinum(II) complexes using 4-(2,4-Dimethylbenzoyl)-2-methylpyridine have been investigated. These studies are significant for the development of new materials with potential applications in electronics and photonics (Ionkin, Marshall, & Wang, 2005).
Orientations Futures
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(11(2)8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXQPUOVSSQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




